2,3-Dihydroxypropyl octacosanoate
Overview
Description
2,3-Dihydroxypropyl octacosanoate, also known as DHPO, is a fatty acid ester derived from octacosanol and 2,3-dihydroxypropionic acid. It has a molecular formula of C31H62O4 .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxypropyl octacosanoate consists of 31 carbon atoms, 62 hydrogen atoms, and 4 oxygen atoms . Unfortunately, the specific structural details are not provided in the available resources.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2,3-Dihydroxypropyl octacosanoate. It was found in the n-hexane extract from the dried stem bark of Cassia grandis along with other compounds .Scientific Research Applications
Tissue Engineering Applications
Polyhydroxyalkanoates (PHAs), including materials similar to 2,3-dihydroxypropyl octacosanoate, are utilized extensively in tissue engineering. They serve as biodegradable polymers for fabricating biomedical applications such as sutures, cardiovascular patches, wound dressings, and tissue engineering scaffolds. Efforts have been made to create composites with inorganic phases to improve mechanical properties, degradation rates, and bioactivity. These composites are applied in tissue engineering scaffolds to optimize microstructure and properties for improved outcomes (Misra et al., 2006).
Polyhydroxyalkanoates in Medical Devices
The application of PHAs, closely related to 2,3-dihydroxypropyl octacosanoate, in conventional medical devices and tissue engineering is noteworthy. They are used to develop devices including cardiovascular patches, orthopedic pins, stents, guided tissue repair/regeneration devices, and bone marrow scaffolds. Their composition allows for desirable mechanical properties, biocompatibility, and degradation times under specific physiological conditions (Chen & Wu, 2005).
Enhancing Crystallization of Thermoplastic Polyurethanes
Sodium octacosanoate, a component related to 2,3-dihydroxypropyl octacosanoate, is used as a nucleating agent in polyurethane formulations. It enhances the crystallization of thermoplastic polyurethanes, increasing the temperature and rate of crystallization. This modification improves the material properties for various applications (Freitag et al., 2011).
Coarse-Grained Model for Monoolein
Monoolein, chemically similar to 2,3-dihydroxypropyl octacosanoate, has applications in food, pharmaceutical, and cosmetic industries. The coarse-grained model of monoolein helps in understanding its lipid bilayer phase at the mesoscale. This model aids in simulating various phases of monoolein, crucial for its diverse applications (Kim et al., 2009).
Discovery in Cassia Grandis
2,3-Dihydroxypropyl octacosanoate has been identified in the stem bark of Cassia grandis. Its structural elucidation expands the understanding of natural fatty acid derivatives and their potential applications in various fields (Ngo et al., 2020).
Corrosion Inhibition
2,3-Dihydroxypropyl-sulfanyl derivatives, related to 2,3-dihydroxypropyl octacosanoate, show potential as corrosion inhibitors for carbon steel in acidic media. Quantum chemical calculations and molecular dynamics simulations have been conducted to understand their anti-corrosion properties (Oyebamiji & Adeleke, 2018).
properties
IUPAC Name |
2,3-dihydroxypropyl octacosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)35-29-30(33)28-32/h30,32-33H,2-29H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMPZRKQANYIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312238 | |
Record name | 2,3-dihydroxypropyl octacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl octacosanoate | |
CAS RN |
71035-02-4 | |
Record name | NSC251697 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydroxypropyl octacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.